molecular formula C19H17FN2O2 B2433909 2-fluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide CAS No. 903338-72-7

2-fluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide

Cat. No. B2433909
CAS RN: 903338-72-7
M. Wt: 324.355
InChI Key: QFEDUXSXSKKMCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-fluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide”, also known as 2F-NENDCK, is a novel dissociative drug . It was initially identified at the CanTEST health and drug checking service as well as a forensic laboratory in China . After its identification by researchers at the Australian National University, 2F-NENDCK was initially called 2’-fluoro-2-oxo-PCE .


Molecular Structure Analysis

The chemical structure of 2F-NENDCK is almost identical to ketamine . Despite the similarities, small differences in chemical structure can lead to relatively big differences in the pharmacology, toxicity, and subjective effects of drugs .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-fluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide”, also known as “2-fluoro-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide”.

Pharmacological Research

This compound is often studied for its potential pharmacological properties. Researchers investigate its interactions with various biological targets to understand its efficacy and safety as a therapeutic agent. Studies may focus on its potential as an anti-inflammatory, analgesic, or anticancer agent, given its structural similarities to other bioactive molecules .

Neuropharmacology

In neuropharmacology, this compound is explored for its effects on the central nervous system. Scientists examine its potential to modulate neurotransmitter systems, which could lead to the development of new treatments for neurological disorders such as depression, anxiety, and neurodegenerative diseases .

Chemical Biology

Chemical biologists use this compound to study cellular processes at the molecular level. By tagging it with fluorescent markers, researchers can track its distribution and interactions within cells, providing insights into cellular mechanisms and pathways .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a lead structure for the development of new drugs. Chemists modify its structure to enhance its pharmacokinetic and pharmacodynamic properties, aiming to create more effective and safer therapeutic agents .

Molecular Modeling

Computational chemists use molecular modeling techniques to predict the behavior of this compound in biological systems. These simulations provide valuable insights into its binding modes, stability, and interactions with target proteins, guiding experimental research.

FAO Specifications and Evaluations for Agricultural Pesticides Cayman Chemical A brief review of the biological potential of indole derivatives ChemicalBook

Safety and Hazards

2F-NENDCK is a novel synthetic drug, often referred to as a “designer drug” or “research chemical” . These drugs often have very little research into their safety and effects on humans, which is indeed the case for 2F-NENDCK . Therefore, it’s crucial to approach its use with caution.

properties

IUPAC Name

2-fluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c20-16-6-2-1-5-15(16)19(24)21-14-10-12-4-3-9-22-17(23)8-7-13(11-14)18(12)22/h1-2,5-6,10-11H,3-4,7-9H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEDUXSXSKKMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=CC=C4F)CCC(=O)N3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.